molecular formula C18H23ClN2O2 B1672054 Fantridone HCl CAS No. 24390-12-3

Fantridone HCl

Cat. No.: B1672054
CAS No.: 24390-12-3
M. Wt: 334.8 g/mol
InChI Key: NYUJOGMUKNKJAT-UHFFFAOYSA-N
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Description

Fantridone hydrochloride is a chemical compound with the molecular formula C18H23ClN2O2. It is known for its biochemical properties and is used primarily in research settings . The compound is a hydrochloride salt form of fantridone, which enhances its solubility and stability.

Preparation Methods

The synthesis of fantridone hydrochloride involves several steps, typically starting with the preparation of the base compound, fantridone. The hydrochloride salt is then formed by reacting fantridone with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial production methods for fantridone hydrochloride may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Fantridone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Fantridone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biochemical assays and studies involving enzyme interactions and cellular processes.

    Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of fantridone hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Fantridone hydrochloride can be compared with other similar compounds, such as:

Fantridone hydrochloride is unique in its specific biochemical properties and applications, making it a valuable compound in research and development.

Properties

CAS No.

24390-12-3

Molecular Formula

C18H23ClN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

5-[3-(dimethylamino)propyl]phenanthridin-6-one;hydrate;hydrochloride

InChI

InChI=1S/C18H20N2O.ClH.H2O/c1-19(2)12-7-13-20-17-11-6-5-9-15(17)14-8-3-4-10-16(14)18(20)21;;/h3-6,8-11H,7,12-13H2,1-2H3;1H;1H2

InChI Key

NYUJOGMUKNKJAT-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2C3=CC=CC=C3C1=O.O.Cl

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C3=CC=CC=C3C1=O.O.Cl

Appearance

Solid powder

24390-12-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fantridone hydrochloride;  AGN 616;  AGN-616;  AGN616; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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